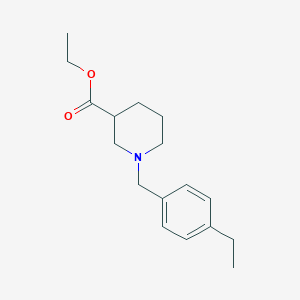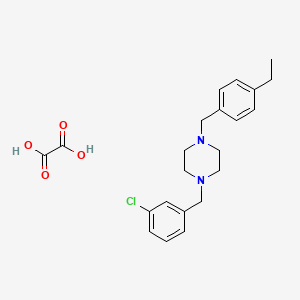
N-propyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-1-benzofuran-2-carboxamide, also known as 2C-P, is a synthetic psychoactive substance that belongs to the phenethylamine class of drugs. It is a potent hallucinogen that has gained popularity among the recreational drug users. The compound has a complex chemical structure and is synthesized through a multi-step process.
Mechanism of Action
The exact mechanism of action of N-propyl-1-benzofuran-2-carboxamide is not fully understood. It is believed to act on the serotonergic system by binding to the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the compound. The binding of the compound to the receptor leads to the activation of various intracellular signaling pathways, which ultimately result in the hallucinogenic effects.
Biochemical and physiological effects:
N-propyl-1-benzofuran-2-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters like serotonin, dopamine, and norepinephrine in the brain. The compound has also been found to increase the activity of various brain regions like the prefrontal cortex and the amygdala. The physiological effects of the compound include changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
N-propyl-1-benzofuran-2-carboxamide has several advantages as a research tool. It is a potent hallucinogen that can cause profound changes in perception, mood, and thought. This makes it a valuable tool for investigating the effects of hallucinogens on the brain and behavior. However, the compound also has several limitations. It is a Schedule I controlled substance, which makes it difficult to obtain for research purposes. Additionally, the compound has a narrow therapeutic index, which means that the difference between the effective dose and the toxic dose is very small.
Future Directions
There are several future directions for research on N-propyl-1-benzofuran-2-carboxamide. One area of research is the investigation of the compound's therapeutic potential for various psychiatric disorders. Another area of research is the investigation of the compound's effects on brain function and behavior. Additionally, there is a need for the development of new synthetic methods for the compound that are more efficient and cost-effective. Finally, there is a need for the development of new analytical methods for the compound that are more sensitive and selective.
Synthesis Methods
The synthesis of N-propyl-1-benzofuran-2-carboxamide is a multi-step process that involves the reaction of various chemicals. The synthesis starts with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate compound is then reduced to 2,5-dimethoxyphenethylamine using a reducing agent like sodium borohydride. The final step involves the reaction of 2,5-dimethoxyphenethylamine with propionyl chloride to form N-propyl-1-benzofuran-2-carboxamide.
Scientific Research Applications
N-propyl-1-benzofuran-2-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent hallucinogen that can cause profound changes in perception, mood, and thought. The compound has been used in animal studies to investigate its effects on behavior, cognition, and neurochemistry. It has also been used in human studies to investigate its potential as a therapeutic agent for various psychiatric disorders.
properties
IUPAC Name |
N-propyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-7-13-12(14)11-8-9-5-3-4-6-10(9)15-11/h3-6,8H,2,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZUHVLIJIAIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10876793 |
Source


|
| Record name | 2-Benzofurancarboxamide, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10876793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-1-benzofuran-2-carboxamide | |
CAS RN |
24282-71-1 |
Source


|
| Record name | 2-Benzofurancarboxamide, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10876793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5146150.png)


![4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5146164.png)
![2-(4-ethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B5146175.png)
![ethyl 2-{[4-(4-benzyl-1-piperazinyl)-3-nitrobenzoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5146183.png)



![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide](/img/structure/B5146217.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)

![N'-[(4-butylcyclohexyl)carbonyl]-4-chlorobenzohydrazide](/img/structure/B5146244.png)
